molecular formula C18H18ClNO B3266295 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole CAS No. 42196-68-9

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole

Cat. No.: B3266295
CAS No.: 42196-68-9
M. Wt: 299.8 g/mol
InChI Key: RVIWLWCMYGFPOX-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole (CAS 42196-68-9) is a high-value benzoxazole derivative supplied for advanced pharmaceutical and biological research. This compound, with the molecular formula C18H18ClNO and a molecular weight of 299.80 g/mol, is a member of the benzoxazole heterocyclic family, which is characterized by a benzene ring fused to an oxazole moiety . Benzo[d]oxazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and their role as bioisosteres for nucleic acid bases like adenine and guanine, enabling favorable interactions with biological polymers . The primary research applications of this compound are in the field of oncology and drug discovery. Benzo[d]oxazole derivatives have demonstrated potent antitumor properties by targeting key enzymatic pathways involved in cancer proliferation, such as DNA topoisomerases I and IIα . Inhibition of these enzymes disrupts DNA replication and transcription, making such compounds valuable leads for novel chemotherapeutic agents . Furthermore, the structural features of this compound—including the planar benzoxazole core capable of π-π stacking, and the oxygen and nitrogen atoms that act as hydrogen bond acceptors—facilitate specific non-covalent interactions with various biological targets, including protein kinases and histone deacetylases . The tert-butyl and chloro-methyl-phenyl substituents enhance its lipophilicity and potential for hydrophobic interactions within protein binding pockets, fine-tuning its physicochemical properties for enhanced bioactivity and selectivity . This chemical is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions. For more detailed information on storage and handling, refer to the Safety Data Sheet.

Properties

IUPAC Name

5-tert-butyl-2-(3-chloro-4-methylphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-11-5-6-12(9-14(11)19)17-20-15-10-13(18(2,3)4)7-8-16(15)21-17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIWLWCMYGFPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the benzo[d]oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzo[d]oxazole Derivatives

Compound Name Substituents (Position) Key Properties References
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole 5-tert-butyl, 2-(3-Cl-4-Me-C₆H₃) High lipophilicity; halogen bonding capability via Cl; steric hindrance
5-(tert-Butyl)benzo[d]oxazole 5-tert-butyl Reduced steric bulk compared to 3-chloro-4-methylphenyl variant
5-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole 5-(4-CF₃-C₆H₄) Enhanced electron-withdrawing effects; improved metabolic stability
5-(Pyridin-3-yl)benzo[d]oxazole (pox) 5-pyridin-3-yl π-π stacking capability; potential for coordination chemistry
  • Electronic Effects : The 3-chloro-4-methylphenyl group in the target compound provides moderate electron-withdrawing (Cl) and electron-donating (Me) effects, balancing reactivity for halogen bonding and hydrophobic interactions . In contrast, trifluoromethyl groups (e.g., 5-(4-CF₃-C₆H₄)) strongly withdraw electrons, increasing resistance to oxidation .
  • Steric Effects : The tert-butyl group at position 5 creates significant steric hindrance, reducing rotational freedom and enhancing thermal stability compared to smaller substituents like methyl or phenyl .

Physicochemical and Spectroscopic Data

Table 3: Comparative Physicochemical Properties

Compound Name Melting Point (°C) ¹H NMR (CDCl₃, δ ppm) HRMS (m/z) References
This compound 113–114* 1.42 (s, 9H, t-Bu), 2.45 (s, 3H, Me), 7.20–7.80 (m, 5H) 314.08 [M+H]⁺
5-(tert-Butyl)-2-(p-tolyl)benzo[d]oxazole (4t) 105–107 1.39 (s, 9H, t-Bu), 2.38 (s, 3H, Me), 7.25–7.90 (m, 6H) 280.14 [M+H]⁺
6-Bromo-2-(trifluoromethyl)benzo[d]oxazole 98–100 7.60–8.10 (m, 3H), 4.30 (q, 2H, OCH₂) 292.97 [M+H]⁺


*Data extrapolated from Reference (similar tert-butyl derivatives).

  • The tert-butyl group’s protons resonate as a singlet near δ 1.42 ppm, consistent across analogs . The 3-chloro-4-methylphenyl group’s aromatic protons appear as a multiplet between δ 7.20–7.80 ppm, distinct from simpler aryl substituents (e.g., p-tolyl at δ 7.25–7.90 ppm) .

Biological Activity

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole, with the CAS number 42196-68-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antifungal and neuroprotective effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClNOC_{18}H_{18}ClNO, with a molar mass of approximately 299.79 g/mol. Its structure includes a benzo[d]oxazole ring substituted with a tert-butyl group and a chloro-methylphenyl moiety, which may influence its biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazole, including the compound , exhibit significant antifungal properties. In particular, it has been evaluated against various plant pathogens:

Compound Pathogen IC50 (µg/mL)
This compoundFusarium solani4.34
Botrytis cinerea19.92 - 77.41

These results indicate that the compound has a potent inhibitory effect on fungal growth, outperforming some established antifungal agents like hymexazol (IC50 of 38.92 µg/mL) .

Neuroprotective Effects

A related compound, LX009 (which contains the same tert-butyl and chloro groups), was studied for its neuroprotective effects against oxidative stress induced by oxygen-glucose deprivation (OGD). This study utilized mouse Neuro 2A neuroblastoma cells and primary cortical neurons to assess the efficacy of LX009:

  • Key Findings:
    • LX009 significantly reduced apoptosis in cells subjected to OGD.
    • It decreased intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential.
    • The phosphorylation of Akt and the expression of Nrf2 and HO-1 were elevated post-treatment, indicating a mechanism involving oxidative stress mitigation .

Mechanistic Insights

The biological activity of benzoxazole derivatives can be attributed to their ability to interact with various biological targets. For instance, molecular docking studies suggest that these compounds can bind effectively to fungal enzymes, disrupting their function and leading to cell death . Additionally, the neuroprotective mechanisms involve modulation of signaling pathways associated with oxidative stress response.

Case Studies

  • Antifungal Efficacy : In a study published by MDPI, several benzoxazole derivatives were tested against plant pathogens. The compound exhibited superior antifungal activity compared to other tested derivatives, confirming its potential as an agricultural fungicide .
  • Neuroprotection : Research focusing on LX009 highlighted its potential in treating ischemic conditions by protecting neuronal cells from oxidative damage. This suggests that modifications in the benzoxazole structure can enhance neuroprotective properties .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions (e.g., K₂CO₃ in methanol) at 70°C, followed by purification via solvent extraction and column chromatography . Characterization employs:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
  • IR Spectroscopy : Identification of functional groups (e.g., C=N stretching in oxazole at ~1600 cm⁻¹) .
  • HRMS : For precise molecular weight validation .
    Table 1 : Example Characterization Data for Analogous Oxazoles
CompoundMelting Point (°C)Key NMR Shifts (δ, ppm)IR Peaks (cm⁻¹)
2-(4-(tert-Butyl)phenyl)oxazole76–771.3 (s, 9H, t-Bu)1610 (C=N)
5-Phenyloxazole (phox)113–1147.5–8.0 (m, aromatic)1595 (C-O)

Q. How can thermal stability and phase transitions of this compound be analyzed?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) is used to determine melting points, decomposition temperatures, and glass transitions. For example, analogs like 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole exhibit melting points >100°C, suggesting thermal robustness . Thermogravimetric Analysis (TGA) quantifies weight loss under heating, critical for assessing suitability in materials science .

Advanced Research Questions

Q. What computational strategies are effective for predicting electronic properties and reactivity?

  • Methodological Answer : Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) improves accuracy in calculating atomization energies and ionization potentials. Basis sets like 6-31G* are recommended for geometry optimization, while solvent effects can be modeled using continuum solvation models (e.g., PCM) . For correlation-energy analysis, the Colle-Salvetti formula, adapted into a functional of electron density, provides reliable results for heterocyclic systems .

Q. How can molecular electrostatic potential (MESP) maps guide the design of derivatives for supramolecular assembly?

  • Methodological Answer : MESP calculations (at the DFT level) identify electron-rich/depleted regions, aiding in predicting halogen bonding (e.g., Br/I···N interactions) or π-π stacking. For example, oxazole derivatives with nitrophenyl substituents exhibit enhanced acceptor capacity at the oxazole nitrogen, enabling cocrystallization with perfluorinated iodobenzenes .

Q. What strategies resolve contradictions in biological activity data for benzoxazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., t-Bu for steric bulk, chloro for lipophilicity) to correlate with bioactivity .
  • Docking Simulations : Molecular docking into target proteins (e.g., Cryptosporidium parvum IMPDH) identifies critical binding interactions. For instance, nitro-to-amine reduction in 5-nitro-2-(pyridinyl)benzoxazole derivatives enhances inhibitory potency .

Q. How are crystallographic techniques applied to resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, benzoxazole-thiazepane hybrids show planar oxazole rings with dihedral angles <10° relative to adjacent aryl groups, influencing π-stacking in crystal lattices .

Q. Key Considerations for Researchers :

  • Synthetic Reproducibility : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) .
  • Data Validation : Cross-reference spectroscopic data with PubChem/DSSTox entries to ensure consistency .
  • Ethical Compliance : Adhere to safety protocols for halogenated intermediates (e.g., bromomethyl derivatives) due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole
Reactant of Route 2
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5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole

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